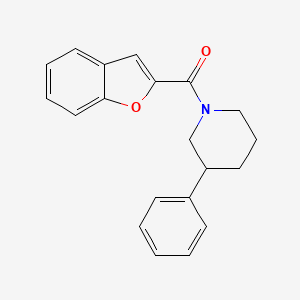
1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound combines the benzofuran moiety with a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the piperidine moiety. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran derivatives with high yields . Industrial production methods may involve the use of proton quantum tunneling to construct the benzofuran ring, which minimizes side reactions and enhances yield .
Chemical Reactions Analysis
1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its biological activity.
Scientific Research Applications
1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication in cancer cells or bacterial cell wall synthesis . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-Benzofuran-2-yl(3-phenylpiperidin-1-yl)methanone can be compared with other benzofuran derivatives, such as:
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds also exhibit antimicrobial and antioxidant activities but differ in their specific biological targets and efficacy.
Benzofuran barbitone derivatives: These compounds have been studied for their antimicrobial and antioxidant properties and show different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its combined benzofuran and piperidine structures, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(19-13-16-9-4-5-11-18(16)23-19)21-12-6-10-17(14-21)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFNNOQZDKRSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)piperidin-4-yl]methyl}but-2-enamide](/img/structure/B5244275.png)
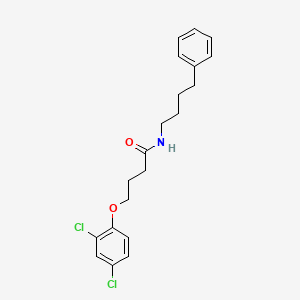
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5244294.png)
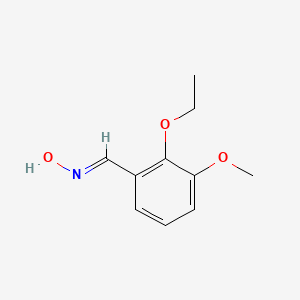
![3-(7-Methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-4-yl)propanoic acid](/img/structure/B5244313.png)
![1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B5244321.png)
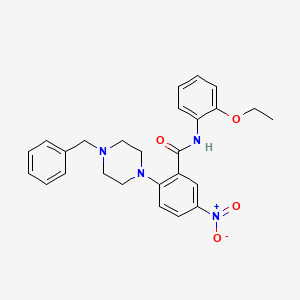
![N-[2-(tert-butylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5244332.png)
![N-allyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5244358.png)
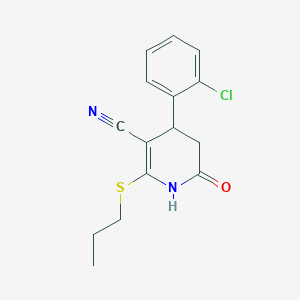
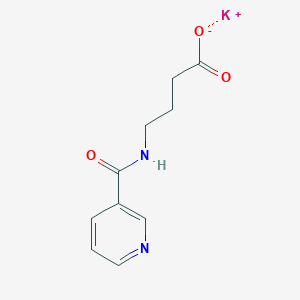
![(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione](/img/structure/B5244379.png)
![pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5244385.png)
![butyl N-[4-(phenylsulfamoyl)phenyl]carbamate](/img/structure/B5244387.png)
